4,7-difluoro-1H-indazole

Descripción general

Descripción

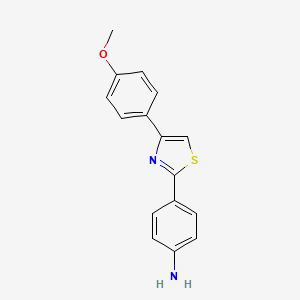

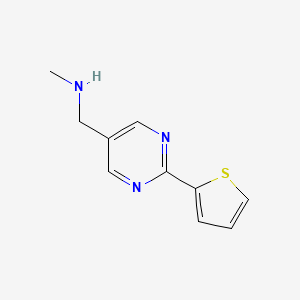

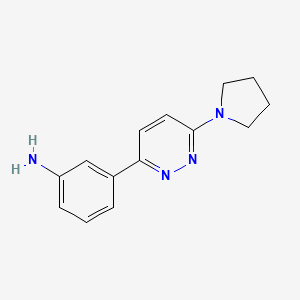

“4,7-difluoro-1H-indazole” is a chemical compound with the molecular formula C7H4F2N2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

The synthesis of indazole derivatives, including “4,7-difluoro-1H-indazole”, has been a subject of considerable interest in the field of medicinal chemistry . Various methods have been developed to construct these heterocycles with better biological activities . For example, a synergistic cobalt and copper catalytic system has been explored for the synthesis of 1H-indazoles .

Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The structure-activity relationships (SARs) analysis of the synthesized derivatives suggested that the substituent groups at both 4-position and 6-position of 1H-indazole scaffold played a crucial role in the IDO1 inhibition .

Chemical Reactions Analysis

The reactions of indazoles have been studied extensively. For instance, the reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been experimentally studied by solution and solid-state nuclear magnetic resonance (NMR) and crystallography .

Aplicaciones Científicas De Investigación

Supramolecular Structures and Tautomerism

4,7-Difluoro-1H-indazole, a derivative of indazole, exhibits interesting properties in the realm of supramolecular chemistry and tautomerism. Research has shown that various NH-indazoles, including those with fluorine substitutions, form unique supramolecular structures, such as dimers and catemers, in their solid-state forms. These structures are influenced by hydrogen bonding and aromatic interactions, which are critical in understanding the molecular assembly and properties of these compounds (Teichert et al., 2007). Additionally, the phenomenon of fast intermolecular double proton transfer in solid-state between two indazolinone tautomers highlights the dynamic nature of these molecules and their potential for unique chemical behaviors (Pérez-Torralba et al., 2010).

Ligand Potential and Coordination Chemistry

Perfluorinated 1H-indazoles and their derivatives exhibit remarkable coordination chemistry, particularly in forming hydrotris(indazolyl)borate thallium complexes. These complexes demonstrate the ability of indazole derivatives to act as ligands, coordinating with metal ions in a way that highlights their potential in materials science and catalysis (Muñoz et al., 2014).

Synthetic Building Blocks

Indazole derivatives, including those with fluorine substitutions, serve as potent building blocks in synthetic chemistry. Their utility in divergent syntheses, particularly through palladium cross-coupling reactions, showcases their versatility in creating complex organic molecules (Cottyn et al., 2007). This makes them invaluable in pharmaceutical synthesis, material science, and organic chemistry research.

Novel Synthetic Methods

Research into the N-difluoromethylation of indazole derivatives explores new synthetic pathways, leading to the creation of novel compounds with potential applications in medicinal chemistry and beyond (Petko & Filatov, 2022). This highlights the ongoing innovation in the field of indazole chemistry and its contributions to broader scientific endeavors.

Safety and Hazards

While specific safety and hazards information for “4,7-difluoro-1H-indazole” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions for “4,7-difluoro-1H-indazole” and similar compounds are likely to involve further exploration of their synthesis methods and biological activities. Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods are being developed to construct these heterocycles with better biological activities .

Mecanismo De Acción

Target of Action

4,7-Difluoro-1H-indazole is a fluorinated indazole derivative . Indazole derivatives have been found to interact with various targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in cellular processes, such as cell cycle progression and DNA damage response .

Biochemical Pathways

The biochemical pathways affected by 4,7-difluoro-1H-indazole are likely related to its targets. For instance, CHK1 and CHK2 kinases are involved in the DNA damage response pathway . By inhibiting these kinases, 4,7-difluoro-1H-indazole could potentially affect this pathway, leading to changes in cell cycle progression and DNA repair .

Pharmacokinetics

The presence of fluorine in the molecule could potentially enhance its bioavailability and metabolic stability .

Result of Action

The molecular and cellular effects of 4,7-difluoro-1H-indazole’s action would depend on its specific targets and mode of action. Given its potential interaction with CHK1 and CHK2 kinases, it could potentially affect cell cycle progression and DNA repair . This could lead to changes in cell proliferation and survival, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of 4,7-difluoro-1H-indazole could be influenced by various environmental factors. These could include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes

Propiedades

IUPAC Name |

4,7-difluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDRPWSWQBCAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646723 | |

| Record name | 4,7-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000341-68-3 | |

| Record name | 4,7-Difluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)

![1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride](/img/structure/B1371825.png)

![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)